molecular formula C14H17BrO4 B1411354 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde CAS No. 1093644-11-1

2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde

Cat. No. B1411354
CAS RN: 1093644-11-1
M. Wt: 329.19 g/mol
InChI Key: CSTLHXFNGYKGAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The latent alcohol functionality of this bifunctional building block can be generated using aqueous acid . It may be used in organic synthesis studies .


Chemical Reactions Analysis

The latent alcohol functionality of this bifunctional building block can be generated using aqueous acid . It may be used in organic synthesis studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde include its molecular formula (C14H17BrO4), molecular weight (329.19 g/mol), and its potential use in organic synthesis studies .

Scientific Research Applications

Hetero-Diels-Alder Additions

The cycloadditions of α,β-unsaturated-acyl cyanides with ethoxyethene derivatives, such as those related to the compound , are used to synthesize carbonitriles, which are important in various chemical synthesis processes. These reactions, as explored by Zhuo, Wyler, & Schenk (1995), demonstrate the formation of diastereoisomeric products and various derivatives through acid alcoholysis and other chemical transformations.

Oxa Diels–Alder Reactions

Research by Khatri & Samant (2015) discusses the oxa Diels–Alder reaction involving pyran-2-ones and benzaldehydes. This type of reaction is significant for synthesizing complex molecular structures, showing potential in the synthesis of compounds related to 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde.

Synthesis of Complex Molecules

A practical method for synthesizing complex molecules, as detailed by Ikemoto et al. (2005), involves steps like esterification, Claisen type reactions, and hydrolysis. These methodologies are pertinent to the synthesis of compounds structurally similar to the one .

Synthesis of Sugar Imine Molecules

The study by Mohammed et al. (2020) involves synthesizing a molecule based on D-glucose using click chemistry, which highlights the use of propargyl ethers and azide groups in complex synthesis processes, similar to those that might involve 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde.

Synthesis of Pyran Derivatives

Another study by Achenbach (1997) focuses on the synthesis of didehydrokawain epoxide and related compounds from pyran derivatives and benzaldehyde, indicating the importance of pyran structures in synthesizing pharmacologically relevant compounds.

properties

IUPAC Name

2-bromo-3-[2-(oxan-2-yloxy)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c15-14-11(10-16)4-3-5-12(14)17-8-9-19-13-6-1-2-7-18-13/h3-5,10,13H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTLHXFNGYKGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOC2=CC=CC(=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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